molecular formula C24H21N3O4S2 B2404562 2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-ethyl-N-phenylacetamide CAS No. 1795441-44-9

2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-ethyl-N-phenylacetamide

Cat. No. B2404562
M. Wt: 479.57
InChI Key: OPUKNTCKXQOXFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups including a benzo[d][1,3]dioxol-5-ylmethyl group, a thieno[3,2-d]pyrimidin-2-yl group, and an N-ethyl-N-phenylacetamide group. These groups are likely to confer specific chemical properties to the compound .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. These rings would likely contribute to the overall stability of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the thieno[3,2-d]pyrimidin-2-yl group might undergo reactions typical of heterocycles, while the N-ethyl-N-phenylacetamide group could participate in reactions involving the amide functional group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of multiple aromatic rings might increase its lipophilicity .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Fused Thiazolo[3,2-a]pyrimidinones: Janardhan et al. (2014) explored the use of 2-chloro-N-phenylacetamide and N-(benzo[d]thiazol-2-yl)-2-chloroacetamide for synthesizing thiazolo[3,2-a]pyrimidinone products, including 2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-ethyl-N-phenylacetamide (Janardhan et al., 2014).

Biochemical Applications

  • Potential as Antitumor Agents: Gangjee et al. (2009) synthesized analogues of 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), indicating their potential as antitumor agents (Gangjee et al., 2009).

Pharmaceutical Research

  • Synthesis of Radiotracers: Fookes et al. (2008) synthesized fluoroethoxy and fluoropropoxy substituted compounds, including 2-phenyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)-N,N-diethylacetamides, for potential use in studying peripheral benzodiazepine receptors using positron emission tomography, indicating its role in neurological research (Fookes et al., 2008).

Chemical Reactions and Derivatives

  • Synthesis of Classical and Nonclassical Derivatives: Research by Gangjee et al. (2004) involved synthesizing classical and nonclassical 2-amino-4-oxo-6-benzylthieno-[2,3-d]pyrimidines as potential thymidylate synthase inhibitors, demonstrating the compound's utility in creating various derivatives for biochemical studies (Gangjee et al., 2004).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Without specific data, it’s difficult to provide a detailed safety profile .

Future Directions

Further studies could focus on synthesizing this compound and studying its properties in more detail. Its potential biological activity could also be explored, given the presence of functional groups found in other biologically active compounds .

properties

IUPAC Name

2-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-ethyl-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4S2/c1-2-26(17-6-4-3-5-7-17)21(28)14-33-24-25-18-10-11-32-22(18)23(29)27(24)13-16-8-9-19-20(12-16)31-15-30-19/h3-12H,2,13-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPUKNTCKXQOXFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CSC2=NC3=C(C(=O)N2CC4=CC5=C(C=C4)OCO5)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-ethyl-N-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.